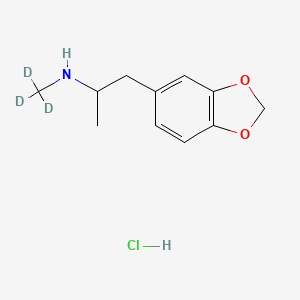

3,4-MDMA-d3 (hydrochloride)

Übersicht

Beschreibung

3,4-MDMA-d3 (hydrochloride) is a stable-labeled internal standard used for quantifying d,l-MDMA.hydrochloride . It is a synthetic, psychoactive drug with a similar chemical structure to methamphetamine and mescaline . It acts as both a stimulant and psychedelic, producing an energizing effect, distortions in time and perception, and enhanced enjoyment from tactile experiences . It is also known as ‘ecstasy,’ a euphoric entactogen that is illegal in most countries .

Synthesis Analysis

The synthesis of MDMA involves a four-step process beginning with a noncontrolled starting material .Molecular Structure Analysis

The molecular formula of 3,4-MDMA-d3 (hydrochloride) is C11H16ClNO2 . It has a molecular weight of 232.72 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride .Chemical Reactions Analysis

MDMA is synthesized in a four-stage process . The third stage involves reductive amination to MDMA·HCl .Physical And Chemical Properties Analysis

3,4-MDMA-d3 (hydrochloride) has a molecular weight of 232.72 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 232.1057867 g/mol, and the monoisotopic mass is also 232.1057867 g/mol . The topological polar surface area is 30.5 Ų .Wissenschaftliche Forschungsanwendungen

Internal Standard for Quantitative Analysis

3,4-MDMA-d3 (hydrochloride): is primarily used as an internal standard for the quantification of 3,4-MDMA by gas chromatography or liquid chromatography-mass spectrometry . This application is crucial in forensic toxicology to accurately measure the presence and concentration of 3,4-MDMA in biological samples.

Pharmacokinetic Research

The deuterated form of MDMA allows researchers to study the pharmacokinetics of MDMA without interference from the drug itself. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of MDMA in the body .

Pharmacodynamics Study

Researchers utilize 3,4-MDMA-d3 (hydrochloride) to investigate the pharmacodynamics of MDMA. This includes studying the drug’s biological effects, particularly its high affinity for serotonin and adrenergic receptors, and its inhibition of monoamine transporters .

Toxicology and Safety Profiling

The compound aids in toxicological studies to determine the safety profile and mechanisms of toxicity of MDMA. This is essential for evaluating the potential detrimental effects of the drug in clinical and forensic investigations .

Drug Abuse and Prevalence Analysis

3,4-MDMA-d3 (hydrochloride): can be used to monitor patterns of abuse and prevalence of MDMA. It helps in identifying the presence of MDMA in seized products and in the biological samples of users, contributing to public health surveillance .

Chemical and Physical Property Analysis

The substance is valuable for studying the chemical and physical properties of MDMA. Researchers can explore its solubility, stability, and reactivity under various conditions, which is important for the development of detection methods .

Wirkmechanismus

Target of Action

3,4-MDMA-d3 (Hydrochloride), also known as 3,4-Methylenedioxymethylamphetamine-d3, primarily targets the monoamine transporters in the brain . These transporters include the serotonin transporter (SERT) and the noradrenaline transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication.

Mode of Action

The compound enters neurons via carriage by the monoamine transporters . Once inside, 3,4-MDMA-d3 inhibits the vesicular monoamine transporter, resulting in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . It also acts as a weak 5-HT1 and 5-HT2 receptor agonist .

Biochemical Pathways

The primary biochemical pathway affected by 3,4-MDMA-d3 involves the serotonergic system . By increasing the concentration of serotonin in the synaptic cleft, the compound enhances serotonergic transmission. This leads to downstream effects such as mood elevation and increased sociability. The compound also affects the dopaminergic and noradrenergic systems, contributing to its stimulant effects .

Pharmacokinetics

The pharmacokinetics of 3,4-MDMA-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is readily absorbed and distributed throughout the body, including the brain . It is metabolized primarily in the liver, with its metabolites being excreted in the urine . The compound’s bioavailability is influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The molecular and cellular effects of 3,4-MDMA-d3’s action include changes in neurotransmitter concentrations and altered neuronal communication . At the cellular level, the compound’s action results in increased release of serotonin, dopamine, and norepinephrine, leading to enhanced neurotransmission . This can result in various psychological effects, including feelings of euphoria, increased empathy, and heightened sensory perception .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-MDMA-d3. For instance, warm environmental temperatures and physical activity, common at raves where the compound is often used, can intensify the serotonin syndrome caused by the compound . This intensification becomes more severe when these two factors are combined, highlighting a synergistic effect . Therefore, the context in which the compound is used can significantly impact its effects and potential risks .

Safety and Hazards

Zukünftige Richtungen

MDMA is increasingly used in clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval . MDMA therapy for PTSD is now entering the final Phase 3 stage of drug development, with a target set for licensing by the FDA and EMA in 2021 .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHVONVCYWRMZ-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219794-60-1 | |

| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

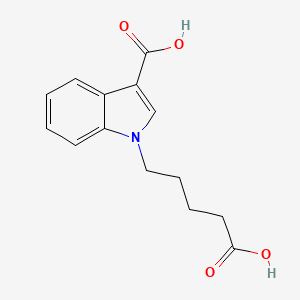

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

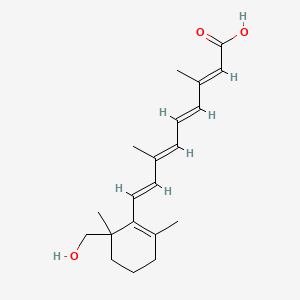

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

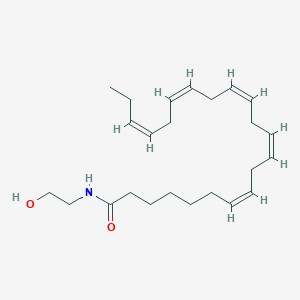

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

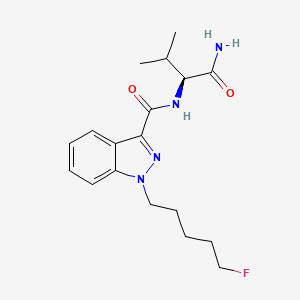

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)